Herbicidal Potency Advantage Over 2-Methyl Analog
In a direct side-by-side greenhouse comparison, the 2-difluoromethyl compound demonstrated superior herbicidal activity to the closest prior art analog, 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine. The target compound achieved 75% control of barnyard grass at a dosage of 125 g/ha, compared to 1,000 g/ha for the 2-methyl analog, representing an 8-fold improvement in potency. This trend was consistent across multiple species, establishing a clear structure-activity relationship where the 2-difluoromethyl group is crucial for potency [1].
| Evidence Dimension | Pre-emergent herbicidal potency (Lowest dosage for >=75% control) |
|---|---|
| Target Compound Data | 125 g/ha (Barnyard grass), 62.5 g/ha (Crabgrass) |
| Comparator Or Baseline | 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine: 1,000 g/ha (Barnyard grass), 250 g/ha (Crabgrass) |
| Quantified Difference | 8-fold lower dosage for barnyard grass; 4-fold lower for crabgrass. |
| Conditions | Greenhouse assay; plants treated at 1-2 inches height; visual inspection 2 weeks post-treatment for percent control [1]. |
Why This Matters
For agrochemical procurement, this 4- to 8-fold potency increase directly translates to lower field application rates, reduced cost-per-acre, and potentially a more favorable environmental profile, making the 2-difluoromethyl derivative the scientifically superior choice over the non-fluorinated starting point.
- [1] Tong, Y. C. (1974). 5,6-dihalo-2-fluoroalkyl-1H-imidazo(4,5-b)pyrazines. U.S. Patent No. 3,822,261, Table bridging columns 8-9. View Source
